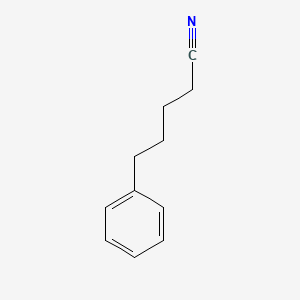
5-(4-Chlorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Clorofenil)-4-((3-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol es un compuesto heterocíclico que ha despertado interés en varios campos de la investigación científica
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(4-Clorofenil)-4-((3-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol generalmente implica los siguientes pasos:
Formación del anillo triazol: El anillo triazol se puede sintetizar mediante una reacción de ciclación que involucra derivados de hidracina y disulfuro de carbono en condiciones básicas.
Introducción del grupo clorofenilo: El grupo clorofenilo se introduce mediante una reacción de sustitución nucleófila utilizando cloruro de 4-clorobencilo.
Formación de la porción nitrobencilideno: La porción nitrobencilideno se forma mediante una reacción de condensación entre 3-nitrobenzaldehído y el grupo amino del anillo triazol.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la optimización de las condiciones de reacción para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones controladas de temperatura y presión, y técnicas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(4-Clorofenil)-4-((3-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que da como resultado la reducción del grupo nitro a un grupo amino.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo clorofenilo, donde los nucleófilos como las aminas o los tioles reemplazan el átomo de cloro.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio
Nucleófilos: Aminas, tioles
Principales productos formados
Productos de oxidación: Sulfóxidos, sulfonas
Productos de reducción: Derivados de amina
Productos de sustitución: Derivados de fenilo sustituidos
Aplicaciones Científicas De Investigación
5-(4-Clorofenil)-4-((3-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Medicina: El compuesto se está investigando por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas, antifúngicas y anticancerígenas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades químicas y físicas específicas.
Mecanismo De Acción
El mecanismo de acción de 5-(4-Clorofenil)-4-((3-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Por ejemplo, su actividad antimicrobiana puede resultar de la inhibición de enzimas bacterianas, mientras que sus propiedades anticancerígenas podrían deberse a la inducción de apoptosis en células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- 5-(4-Clorofenil)-4-amino-4H-1,2,4-triazol-3-tiol
- 5-(4-Clorofenil)-4-((3-metilbencilideno)amino)-4H-1,2,4-triazol-3-tiol
- 5-(4-Clorofenil)-4-((3-hidroxibencilideno)amino)-4H-1,2,4-triazol-3-tiol
Singularidad
5-(4-Clorofenil)-4-((3-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol es único debido a la presencia de la porción nitrobencilideno, que confiere propiedades químicas y biológicas distintivas
Propiedades
Fórmula molecular |
C15H10ClN5O2S |
|---|---|
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClN5O2S/c16-12-6-4-11(5-7-12)14-18-19-15(24)20(14)17-9-10-2-1-3-13(8-10)21(22)23/h1-9H,(H,19,24)/b17-9+ |
Clave InChI |
KNCDLUMHIZRQAR-RQZCQDPDSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


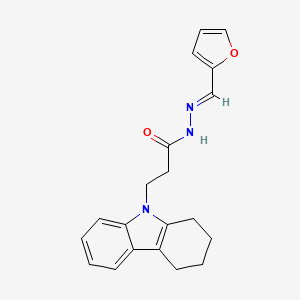


![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11998828.png)
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)

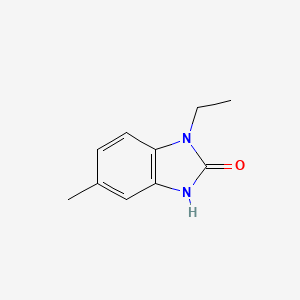
![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)
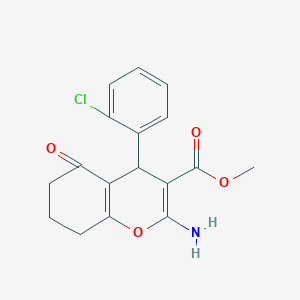
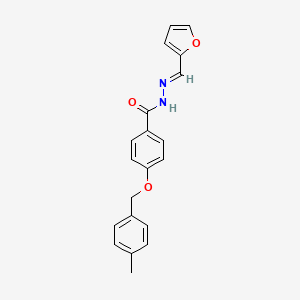

![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)
![N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
